AUT1

Description

Properties

IUPAC Name |

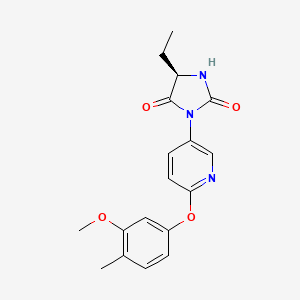

(5R)-5-ethyl-3-[6-(3-methoxy-4-methylphenoxy)pyridin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-4-14-17(22)21(18(23)20-14)12-6-8-16(19-10-12)25-13-7-5-11(2)15(9-13)24-3/h5-10,14H,4H2,1-3H3,(H,20,23)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAOXEGBJHLCSF-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C(=O)N1)C2=CN=C(C=C2)OC3=CC(=C(C=C3)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C(=O)N(C(=O)N1)C2=CN=C(C=C2)OC3=CC(=C(C=C3)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of AUT1: An Essential Gene for Autophagy in Saccharomyces cerevisiae

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Autophagy is a highly conserved catabolic process in eukaryotic cells responsible for the degradation of bulk cytoplasmic components, including long-lived proteins and organelles. This process is crucial for cellular homeostasis, adaptation to stress conditions such as nutrient starvation, and the removal of damaged cellular components. In the budding yeast Saccharomyces cerevisiae, a powerful model organism for studying fundamental cellular processes, autophagy is characterized by the formation of double-membraned vesicles called autophagosomes, which sequester cytoplasmic material and deliver it to the vacuole for degradation. The discovery of autophagy-related (AUT) genes has been pivotal in dissecting the molecular machinery governing this pathway. This technical guide provides an in-depth overview of the discovery and characterization of the AUT1 gene, an essential component of the autophagic machinery in S. cerevisiae.

1. Quantitative Data on the Characterization of the this compound Mutant

The initial characterization of the this compound mutant involved several quantitative assays to assess the impact of the gene deletion on key cellular processes related to autophagy and starvation survival.

Table 1: Survival Rate of Wild-Type and this compoundΔ Mutant Strains Under Nitrogen Starvation

| Time (days) | Wild-Type (WCG4a) Survival (%) | This compoundΔ (YMTA) Survival (%) |

| 0 | 100 | 100 |

| 2 | 95 | 80 |

| 4 | 90 | 60 |

| 6 | 85 | 45 |

| 8 | 80 | 30 |

| 10 | 75 | 20 |

| 12 | 70 | 10 |

| 14 | 65 | <5 |

Data extracted from Schlumpberger et al., 1997. The survival rate was determined by plating dilutions of starved cells onto YPD plates and counting the resulting colonies.[1]

Table 2: Protein Degradation Rates in Wild-Type and this compoundΔ Mutant Strains During Nitrogen Starvation

| Strain | Genotype | Protein Degradation (% of total protein in 48h) |

| WCG4a | Wild-Type | ~40% |

| YMTA | pra1 | ~15% |

| YMS5 | This compoundΔ | ~15% |

| YMTA/YMS5 | pra1 this compoundΔ | ~15% |

Data derived from Schlumpberger et al., 1997. Protein degradation was measured by the decrease in total protein content after 48 hours of nitrogen starvation. The pra1 mutant, deficient in a vacuolar proteinase, serves as a control for vacuolar-dependent protein breakdown.[1]

2. Experimental Protocols

The identification and characterization of the this compound gene were achieved through a series of key experiments. The detailed methodologies are provided below.

2.1 Yeast Strains, Media, and Growth Conditions

-

Yeast Strains: The primary strains used in the study by Schlumpberger et al. (1997) are listed in Table 3.

-

Media:

-

YPD: 1% yeast extract, 2% peptone, 2% glucose. For solid media, 2% agar (B569324) was added.

-

SD: 0.67% yeast nitrogen base without amino acids, 2% glucose.

-

Sporulation Medium: 1% potassium acetate (B1210297), 0.1% yeast extract, 0.05% glucose.

-

Starvation Medium (SD-N): 0.17% yeast nitrogen base without amino acids and without ammonium (B1175870) sulfate, 2% glucose.

-

-

Growth Conditions: Yeast strains were typically grown at 30°C. For starvation experiments, cells were grown to logarithmic phase in SD medium, washed, and then transferred to SD-N medium.

Table 3: Saccharomyces cerevisiae Strains Used in the Discovery of this compound

| Strain | Genotype | Source/Reference |

| WCG4a | MATa/MATα ura3-52/ura3-52 leu2-3,112/leu2-3,112 his3-11,15/his3-11,15 | Schlumpberger et al., 1997 |

| YMTA | MATa/MATα ura3-52/ura3-52 leu2-3,112/leu2-3,112 his3-11,15/his3-11,15 pra1::URA3/pra1::URA3 | Schlumpberger et al., 1997 |

| This compound-1 | MATa/MATα ura3-52/ura3-52 leu2-3,112/leu2-3,112 his3-11,15/his3-11,15 this compound-1/aut1-1 | Schlumpberger et al., 1997 |

| YMS5 | MATa ura3-52 leu2-3,112 his3-11,15 this compoundΔ1::URA3 | Schlumpberger et al., 1997 |

2.2 Gene Complementation for the Isolation of this compound

-

Mutant Strain: A diploid this compound-1/aut1-1 mutant strain, which exhibits a severe defect in sporulation, was used for the complementation screen.

-

Yeast Genomic Library: The this compound-1/aut1-1 strain was transformed with a S. cerevisiae genomic DNA library constructed in the centromeric shuttle vector YCplac111 (LEU2 marker).

-

Transformation: The lithium acetate method was used for yeast transformation.

-

Screening: Transformants were selected on SD medium lacking leucine. The resulting colonies were then replica-plated onto sporulation medium.

-

Identification of Complementing Plasmids: Colonies that regained the ability to sporulate were selected. The plasmids from these colonies were isolated and analyzed.

-

Confirmation: The isolated plasmids were re-transformed into the original this compound-1/aut1-1 mutant to confirm that the complementing activity was plasmid-linked. The complementing gene was then subcloned and sequenced.

2.3 Construction of the this compoundΔ Null Mutant

-

Disruption Cassette: A disruption cassette was constructed in which the coding region of the this compound gene was replaced with a selectable marker gene (URA3 or HIS3).

-

Transformation: The linear disruption cassette was transformed into a wild-type diploid strain (WCG4a).

-

Selection: Transformants were selected on medium lacking uracil (B121893) or histidine.

-

Verification: Correct integration of the disruption cassette at the this compound locus was confirmed by Southern blot analysis and PCR.

-

Sporulation and Tetrad Analysis: The heterozygous diploid strain was sporulated, and the resulting tetrads were dissected to obtain haploid this compoundΔ null mutants.

2.4 Protein Analysis

-

Preparation of Cell Extracts: Yeast cells were harvested by centrifugation, washed, and resuspended in lysis buffer. Cell lysis was achieved by vortexing with glass beads.

-

Protein Concentration Determination: The total protein concentration in the cell extracts was determined using the Bradford assay.

-

SDS-PAGE and Western Blotting: Proteins were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose membrane. The membranes were then probed with specific primary antibodies, followed by incubation with a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

3. Visualizations

3.1 Experimental Workflow for the Discovery of the this compound Gene

References

The Central Role of AUT1/ATG3 in the Autophagy Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress responses, and the pathogenesis of numerous diseases. Central to this pathway is the ubiquitination-like conjugation of Atg8 (LC3 in mammals) to the phagophore membrane, a process essential for autophagosome formation and maturation. This technical guide provides an in-depth exploration of the AUT1 gene, now systematically known as ATG3, a key player in the autophagy machinery. We will detail its molecular function as an E2-like conjugating enzyme, its interactions within the core autophagy signaling network, and its significance as a potential therapeutic target. This guide includes quantitative data on the impact of its dysfunction, detailed experimental protocols for its study, and visual representations of the pathways it governs.

Introduction to this compound/ATG3

The this compound gene, first identified in the yeast Saccharomyces cerevisiae, is essential for autophagocytosis, the process of transporting cytoplasmic components to the vacuole (the yeast equivalent of the lysosome) for degradation.[1][2] It was discovered through genetic screens for mutants defective in autophagy.[1] Subsequent research and a unified nomenclature for autophagy-related genes led to this compound being renamed ATG3.[2] The protein product, Atg3, is a highly conserved E2-like enzyme that is indispensable for the covalent attachment of the ubiquitin-like protein Atg8 (LC3/GABARAP in mammals) to phosphatidylethanolamine (B1630911) (PE) on the expanding autophagosomal membrane.[3] This lipidation of Atg8 is a hallmark of autophagy and is crucial for the elongation and closure of the autophagosome. Given its central and conserved role, ATG3 has emerged as a protein of interest in various pathological conditions, including cancer and neurodegenerative diseases, making it a potential target for therapeutic intervention.

Molecular Function and Signaling Pathway

Atg3 functions as the E2-like enzyme in the Atg8/LC3 conjugation system, one of the two ubiquitin-like conjugation systems essential for autophagy. This process is critical for the elongation of the phagophore, the precursor to the autophagosome.

The Atg8/LC3 Conjugation Cascade

The lipidation of Atg8/LC3 occurs through a series of enzymatic steps analogous to ubiquitination:

-

Activation (E1-like activity): Atg8 is activated by the E1-like enzyme Atg7 in an ATP-dependent manner, forming a high-energy thioester bond between Atg7 and Atg8.

-

Conjugation (E2-like activity): The activated Atg8 is then transferred from Atg7 to the catalytic cysteine of the E2-like enzyme, Atg3, forming an Atg3-Atg8 thioester intermediate.

-

Ligation (E3-like activity): The Atg12-Atg5-Atg16L1 complex acts as an E3-like ligase, facilitating the transfer of Atg8 from Atg3 to the headgroup of PE on the phagophore membrane. This results in the formation of Atg8-PE.

The following Graphviz diagram illustrates the Atg8/LC3 conjugation pathway, highlighting the central role of Atg3.

Protein-Protein Interactions

The function of Atg3 is critically dependent on its interactions with other core autophagy proteins.

-

Atg3-Atg7 Interaction: Atg3 receives the activated Atg8 from Atg7. This interaction is transient and necessary for the transfer of Atg8.

-

Atg3-Atg8 Interaction: Atg3 directly binds to Atg8 to form the thioester intermediate.

-

Atg3 and the Atg12-Atg5-Atg16L1 Complex: The E3-like complex is thought to position the Atg3-Atg8 intermediate correctly at the phagophore membrane to facilitate the efficient transfer of Atg8 to PE.

The following diagram illustrates the key protein interactions of Atg3.

Quantitative Data

Deletion or mutation of ATG3 leads to a severe block in autophagy. The following tables summarize quantitative data from studies on autophagy-deficient yeast mutants, which demonstrate the critical nature of the pathway in which Atg3 functions.

| Parameter | Wild-Type | atg1Δ Mutant | Condition | Reference |

| Cell Viability (%) | 87.2% | 3.0% | 5 days of nitrogen starvation | |

| Respiratory Defect (%) | 3.8% | 75.5% | 120 hours of nitrogen starvation |

Note: Data for atg1Δ, another essential autophagy gene, is presented here as it demonstrates the severe phenotype of a complete autophagy block. It is expected that an atg3Δ mutant would exhibit a similarly severe phenotype.

| Assay | Wild-Type | Mutant Affecting Atg8 Conjugation | Condition | Reference |

| Pho8Δ60 Activity (%) | 100% | ~30% | Nitrogen starvation |

Note: This data is from a mutant affecting the final stages of Atg8 conjugation, highlighting the significant reduction in autophagy flux when this process is impaired.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of Atg3 and the Atg8/LC3 conjugation system.

In Vitro Atg8/LC3 Lipidation Assay

This assay reconstitutes the Atg8/LC3 lipidation cascade in vitro to study the activity of the core conjugation machinery, including Atg3.

Workflow Diagram:

Materials:

-

Recombinant purified proteins:

-

Atg7 (E1-like)

-

Atg3 (E2-like)

-

Atg12-Atg5-Atg16L1 complex (E3-like)

-

Atg8/LC3

-

-

PE-containing liposomes

-

ATP

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 2 mM MgCl₂)

-

SDS-PAGE sample buffer

-

Urea-SDS-PAGE gel system

-

Western blotting apparatus and reagents or Coomassie staining solution

Protocol:

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the recombinant proteins, liposomes, and ATP in the reaction buffer. A typical reaction might contain:

-

1 µM Atg7

-

1 µM Atg3

-

0.5 µM Atg12-Atg5-Atg16L1 complex

-

5 µM Atg8/LC3

-

0.5 mg/ml liposomes

-

1 mM ATP

-

-

Incubate: Incubate the reaction mixture at 30°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Stop the reaction: Terminate the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.

-

Analyze by Urea-SDS-PAGE: Separate the reaction products on a urea-containing SDS-PAGE gel. The lipidated form of Atg8/LC3 (Atg8-PE or LC3-II) will migrate faster than the non-lipidated form (Atg8 or LC3-I).

-

Visualize: Visualize the bands by Western blotting using an antibody against Atg8/LC3 or by Coomassie Brilliant Blue staining. The intensity of the faster-migrating band corresponds to the amount of lipidated Atg8/LC3.

GFP-Atg8 Cleavage Assay in Yeast

This in vivo assay measures autophagic flux by monitoring the processing of a GFP-Atg8 fusion protein.

Workflow Diagram:

Materials:

-

Yeast strain expressing N-terminally tagged GFP-Atg8 (e.g., wild-type and atg3Δ)

-

Rich medium (e.g., YPD)

-

Nitrogen starvation medium (e.g., SD-N)

-

Cell lysis buffer and glass beads

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE and Western blotting equipment

-

Anti-GFP antibody

Protocol:

-

Culture cells: Grow yeast cells expressing GFP-Atg8 in rich medium to mid-log phase.

-

Induce autophagy: Wash the cells and resuspend them in nitrogen starvation medium to induce autophagy. Take a sample at time zero (before starvation).

-

Collect samples: Collect cell pellets at various time points after inducing starvation (e.g., 2, 4, 6 hours).

-

Prepare lysates: Lyse the cells by bead beating in a suitable lysis buffer containing protease inhibitors.

-

Quantify protein: Determine the protein concentration of each lysate.

-

Western blot analysis: Separate equal amounts of protein from each time point by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-GFP antibody.

-

Analyze results: Upon delivery to the vacuole and degradation of the autophagic body, the Atg8 portion of the fusion protein is degraded, while the more stable GFP moiety is released. The appearance of a free GFP band on the Western blot is indicative of autophagic flux. The ratio of free GFP to full-length GFP-Atg8 can be quantified to measure the rate of autophagy. In an atg3Δ strain, the formation of GFP-Atg8-PE is blocked, thus preventing its incorporation into autophagosomes and subsequent delivery to the vacuole, resulting in the absence of the free GFP band.

Co-Immunoprecipitation of Atg3 and Interacting Partners

This protocol is for verifying the in vivo interaction between Atg3 and its binding partners, such as Atg7 or components of the Atg12-Atg5 complex.

Materials:

-

Yeast strains expressing tagged versions of the proteins of interest (e.g., Atg3-HA and Atg7-Myc)

-

Yeast lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, plus protease and phosphatase inhibitors)

-

Glass beads

-

Antibody for immunoprecipitation (e.g., anti-HA)

-

Protein A/G agarose (B213101) or magnetic beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Antibodies for Western blotting (e.g., anti-HA and anti-Myc)

Protocol:

-

Cell Lysis: Grow yeast cells to mid-log phase, harvest, and lyse them by bead beating in ice-cold lysis buffer.

-

Clarify Lysate: Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-HA for Atg3-HA) to form an antibody-antigen complex.

-

Capture Complex: Add protein A/G beads to the lysate to capture the antibody-antigen complex.

-

Wash: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elute: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against the tagged proteins (e.g., anti-HA to detect Atg3 and anti-Myc to detect Atg7). The presence of the interacting partner in the immunoprecipitated sample confirms the interaction.

Relevance to Drug Development

The essential and conserved nature of ATG3 makes it an attractive target for therapeutic intervention in diseases where autophagy is dysregulated.

-

Cancer: Many cancer cells upregulate autophagy to survive the metabolic stress of rapid proliferation and to resist chemotherapy. Inhibiting autophagy by targeting key components like ATG3 could be a viable strategy to sensitize cancer cells to treatment.

-

Neurodegenerative Diseases: In contrast, enhancing autophagy may be beneficial in neurodegenerative diseases characterized by the accumulation of toxic protein aggregates, such as Alzheimer's and Parkinson's diseases. Modulating ATG3 activity could be a potential approach to promote the clearance of these aggregates.

-

Infectious Diseases: Some pathogens manipulate the host autophagy pathway for their own replication. Targeting ATG3 could interfere with this process and represent a novel antimicrobial strategy.

The development of small molecule inhibitors or activators of ATG3 is an active area of research. Virtual screening and high-throughput assays are being employed to identify compounds that can modulate the interaction between ATG3 and its partners or its enzymatic activity.

Conclusion

The this compound/ATG3 gene encodes a crucial E2-like enzyme that is indispensable for the lipidation of Atg8/LC3, a central event in autophagosome formation. Its conserved function from yeast to humans underscores its fundamental role in cellular homeostasis. A thorough understanding of its molecular mechanisms, protein interactions, and the consequences of its dysfunction is vital for researchers in the field of autophagy. Furthermore, its involvement in numerous human diseases makes ATG3 a promising target for the development of novel therapeutics aimed at modulating the autophagy pathway for clinical benefit. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this key autophagy-related protein.

References

The Central Role of AUT1/Atg3 in Autophagosome Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate mechanism of the AUT1 gene, also known as ATG3, in the crucial process of autophagosome formation. Atg3, an E2-like enzyme, plays a pivotal role in the covalent conjugation of Atg8-family proteins (LC3/GABARAP in mammals) to phosphatidylethanolamine (B1630911) (PE) on the burgeoning autophagosomal membrane. This lipidation event is indispensable for the elongation and closure of the phagophore, the precursor to the mature autophagosome. This document provides a comprehensive overview of the Atg3-mediated signaling pathway, detailed experimental protocols for its study, and key quantitative data to facilitate further research and therapeutic development.

The Atg8/LC3 Conjugation Machinery: A Stepwise Process

The journey of Atg8/LC3 from a cytosolic protein to a membrane-anchored component of the autophagosome is a tightly regulated enzymatic cascade. Atg3 functions as the central E2-like enzyme in this pathway.[1][2] The process can be summarized in the following key steps:

-

Priming of Atg8/LC3: The process begins with the proteolytic cleavage of the C-terminus of newly synthesized pro-Atg8/LC3 by the cysteine protease Atg4, exposing a critical glycine (B1666218) residue.[3]

-

Activation by Atg7 (E1-like enzyme): In an ATP-dependent reaction, the E1-like enzyme Atg7 activates the processed Atg8/LC3, forming a high-energy thioester bond between the C-terminal glycine of Atg8/LC3 and a cysteine residue in Atg7.[3][4]

-

Transfer to Atg3 (E2-like enzyme): The activated Atg8/LC3 is then transferred from Atg7 to the catalytic cysteine residue of Atg3, forming an Atg3~Atg8/LC3 thioester intermediate.

-

Conjugation to PE (E3-like complex assisted): Finally, Atg3 catalyzes the covalent attachment of Atg8/LC3 to the headgroup of phosphatidylethanolamine (PE), a lipid component of the phagophore membrane. This final step is greatly enhanced by the E3-like ligase complex, Atg12-Atg5-Atg16L1.

The lipidation of Atg8/LC3 is a hallmark of autophagy, and the amount of lipidated protein is often used as a reliable marker for autophagic activity.

Quantitative Insights into Atg3-Mediated Interactions

Understanding the quantitative aspects of the interactions within the Atg8/LC3 conjugation system is crucial for developing kinetic models and for the rational design of modulators. The following tables summarize key quantitative data reported in the literature.

| Interacting Proteins | Method | Affinity (Kd) | Reference |

| Atg3 - Atg8 (yeast) | NMR Spectroscopy | Not explicitly stated, but direct interaction confirmed | |

| SCOC LIR - GABARAP | Bio-layer Interferometry (BLI) | ~10 µM | |

| p62/SQSTM1 LIR - LC3B | Isothermal Titration Calorimetry (ITC) | ~1-10 µM |

Table 1: Binding Affinities in the Atg8/LC3 Pathway. This table presents reported dissociation constants (Kd) for key interactions involving Atg3 and other components of the autophagy machinery. Note that direct kinetic data for the Atg3-catalyzed reaction is still an area of active research.

| Component | Concentration (in vitro assays) | Reference |

| Atg7 (E1-like enzyme) | 1.0 - 2.0 µM | |

| Atg3 (E2-like enzyme) | 1.0 - 2.0 µM | |

| Atg8/LC3 | 5.0 - 20 µM | |

| Atg12-Atg5 complex | 1.0 µM | |

| Liposomes (Total Lipids) | 100 µM | |

| ATP | 1 mM |

Table 2: Typical Concentrations for In Vitro Atg8/LC3 Lipidation Assays. This table provides a range of concentrations for the core components used in reconstituting the Atg8/LC3 lipidation reaction in a test tube. These values can serve as a starting point for assay development and optimization.

Experimental Corner: Protocols for Studying Atg3 Function

The in vitro reconstitution of the Atg8/LC3 lipidation system is a powerful tool to dissect the mechanism of Atg3 and to screen for potential inhibitors or activators.

Protocol 1: Purification of Recombinant Human Atg3, Atg7, and LC3B

This protocol outlines the general steps for expressing and purifying the core components of the LC3 lipidation machinery from E. coli.

1. Expression:

- Transform E. coli (e.g., BL21(DE3) strain) with expression vectors encoding for human His-tagged Atg3, GST-tagged Atg7, and His-tagged LC3B.

- Grow the bacterial cultures to an OD600 of 0.6-0.8 at 37°C.

- Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow the cultures at a lower temperature (e.g., 16-25°C) overnight.

2. Lysis:

- Harvest the bacterial cells by centrifugation.

- Resuspend the cell pellets in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).

- Lyse the cells by sonication or using a French press.

- Clarify the lysate by centrifugation to remove cell debris.

3. Affinity Chromatography:

- For His-tagged proteins (Atg3 and LC3B), load the clarified lysate onto a Ni-NTA affinity column. Wash the column extensively with lysis buffer containing a low concentration of imidazole (e.g., 20 mM). Elute the bound proteins with a high concentration of imidazole (e.g., 250-500 mM).

- For GST-tagged proteins (Atg7), load the clarified lysate onto a Glutathione-Sepharose column. Wash the column with a suitable buffer (e.g., PBS with 1 mM DTT). Elute the bound protein with a buffer containing reduced glutathione (B108866) (e.g., 10-20 mM).

4. Further Purification (Optional but Recommended):

- To achieve higher purity, subject the eluted proteins to further purification steps such as ion-exchange chromatography and/or size-exclusion chromatography.

- Dialyze the final purified proteins against a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) and store at -80°C.

Protocol 2: In Vitro Atg8/LC3 Lipidation Assay

This assay reconstitutes the enzymatic cascade leading to the covalent attachment of LC3B to PE in liposomes.

1. Preparation of Liposomes:

- Prepare a lipid mixture in chloroform, for example, a composition of 65% POPC, 20% POPE, 10% DOPS, and 5% PI(3)P.

- Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

- Hydrate the lipid film in a reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to form multilamellar vesicles.

- Generate large unilamellar vesicles (LUVs) of a defined size (e.g., 100 nm) by extrusion through a polycarbonate membrane.

2. Lipidation Reaction:

- In a microcentrifuge tube, assemble the reaction mixture on ice. A typical reaction contains:

- Purified Atg7 (e.g., 1-2 µM)

- Purified Atg3 (e.g., 1-2 µM)

- Purified LC3B (e.g., 5 µM)

- (Optional) Atg12-Atg5 complex (e.g., 1 µM) to enhance the reaction

- LUVs (e.g., 100 µM total lipids)

- Reaction buffer

- Initiate the reaction by adding ATP and MgCl2 to a final concentration of 1 mM each.

- Incubate the reaction at 30°C for a specified time course (e.g., 0, 5, 15, 30 minutes).

3. Analysis of Lipidation:

- Stop the reaction by adding SDS-PAGE loading buffer.

- Separate the reaction products on a 12% polyacrylamide gel containing 6M urea (B33335) (urea-SDS-PAGE). The urea helps to separate the lipidated (LC3-II) from the non-lipidated (LC3-I) form of LC3B.

- Visualize the proteins by Coomassie Brilliant Blue staining or by Western blotting using an anti-LC3B antibody. The appearance of a faster-migrating band corresponding to LC3-II indicates successful lipidation.

Visualizing the Molecular Choreography

To better understand the complex interplay of molecules in Atg3-mediated lipidation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Figure 1: The Atg8/LC3 Lipidation Pathway. This diagram illustrates the sequential enzymatic reactions leading to the conjugation of LC3B to phosphatidylethanolamine (PE) on the phagophore membrane, highlighting the central role of Atg3.

Figure 2: In Vitro LC3B Lipidation Assay Workflow. This flowchart outlines the key steps involved in reconstituting the LC3B lipidation reaction in a laboratory setting, from protein purification to the final analysis of the lipidated product.

Conclusion and Future Directions

The this compound/Atg3 enzyme is a critical player in the intricate process of autophagosome formation. Its role as an E2-like enzyme in the Atg8/LC3 conjugation system is well-established, and the ability to reconstitute this process in vitro has provided invaluable insights into its mechanism. For researchers in both academia and the pharmaceutical industry, a thorough understanding of Atg3's function and the availability of robust experimental protocols are essential for dissecting the complexities of autophagy and for the development of novel therapeutics that target this fundamental cellular process. Future research will likely focus on elucidating the precise kinetic parameters of the Atg3-catalyzed reaction, the regulatory mechanisms that fine-tune its activity in vivo, and the identification of small molecule modulators of Atg3 function.

References

- 1. Real-Time Monitoring of ATG8 Lipidation in vitro Using Fluorescence Spectroscopy [en.bio-protocol.org]

- 2. dc.uthsc.edu [dc.uthsc.edu]

- 3. Real-Time Monitoring of ATG8 Lipidation in vitro Using Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production of Human ATG Proteins for Lipidation Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Atg3, the Drosophila Homolog of Yeast AUT1, in Autophagy: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, development, and disease. The discovery of autophagy-related (Atg) genes in yeast has paved the way for understanding the molecular machinery of this pathway. This technical guide focuses on the Drosophila melanogaster homolog of the yeast AUT1 gene, Atg3. We delve into its pivotal function as an E2-like conjugating enzyme in the Atg8 lipidation cascade, a process essential for the formation of autophagosomes. This document provides a comprehensive overview of the function of Drosophila Atg3, detailed experimental protocols for its study, and a summary of quantitative data related to its activity. Furthermore, we present signaling pathway and experimental workflow diagrams to visually articulate the molecular interactions and methodologies discussed.

Introduction: From Yeast this compound to Drosophila Atg3

The gene this compound was initially identified in the yeast Saccharomyces cerevisiae as a crucial component for autophagocytosis, the process of transporting cytoplasmic material to the vacuole for degradation under starvation conditions. Subsequent research has led to a unified nomenclature where this compound is now referred to as Atg3. This protein is highly conserved across eukaryotes, and its homolog in Drosophila melanogaster is the protein encoded by the Atg3 gene (also referred to as Drthis compound).

Drosophila Atg3 is a cytosolic protein that functions as an E2-like enzyme. Its primary role is to catalyze the covalent conjugation of Atg8a (the Drosophila homolog of mammalian LC3) to the lipid phosphatidylethanolamine (B1630911) (PE). This lipidation of Atg8a is a hallmark of autophagy and is indispensable for the elongation and closure of the phagophore to form a mature autophagosome.

Core Function and Biological Significance of Drosophila Atg3

The central function of Atg3 is its enzymatic activity in the Atg8 conjugation system. This process is a key regulatory step in autophagy and proceeds as follows:

-

Atg8a Processing: Newly synthesized Atg8a is cleaved by the cysteine protease Atg4 to expose a C-terminal glycine (B1666218) residue.

-

Activation by Atg7: The E1-like activating enzyme, Atg7, activates the processed Atg8a in an ATP-dependent manner, forming a thioester bond between Atg7 and Atg8a.

-

Conjugation by Atg3: Atg3, the E2-like enzyme, receives the activated Atg8a from Atg7, forming an Atg3-Atg8a thioester intermediate.

-

Lipidation: Finally, Atg3 facilitates the transfer of Atg8a to PE, forming the lipidated Atg8a-PE conjugate. This form of Atg8a is then inserted into the growing phagophore membrane.

The biological significance of Atg3 function in Drosophila is profound. Loss-of-function studies have demonstrated that Atg3 is essential for the induction of autophagy in response to starvation and during development. Disruption of Atg3 function leads to a failure in autophagosome formation, resulting in organismal lethality during metamorphosis.[1] This underscores the critical role of autophagy in the extensive cellular remodeling that occurs during the larval-pupal transition. Furthermore, impaired autophagy due to the loss of Atg3 function has been linked to the accumulation of protein aggregates in neurons, suggesting a role in preventing neurodegeneration.

Quantitative Data on Drosophila Atg3 Function

The following tables summarize key quantitative findings from studies on Drosophila Atg3 and the broader autophagy pathway.

| Parameter | Genotype/Condition | Quantitative Value | Reference |

| Survival to Adulthood | Wild-type | ~95% | General Knowledge |

| Atg3 RNAi (ubiquitous) | 0% (lethal at pupal stage) | [1] | |

| Lifespan | Wild-type | Varies by strain and conditions | [2] |

| Atg7 null mutants | Reduced lifespan | [3] | |

| Atg8a null mutants | Reduced lifespan | [3] | |

| Autophagosome Formation | Wild-type (starved) | Numerous Atg8a-positive puncta | |

| Atg3 mutant/RNAi (starved) | Absence of Atg8a-II (lipidated form) and Atg8a puncta |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of Drosophila Atg3.

RNA Interference (RNAi) for Atg3 Knockdown in Drosophila

RNAi is a powerful technique to study loss-of-function phenotypes of Atg3. This can be performed both in vivo using transgenic RNAi lines and in vitro in Drosophila cell lines like S2 cells.

In Vivo RNAi using the GAL4/UAS System:

-

Fly Stocks: Obtain transgenic fly lines carrying a UAS-Atg3-RNAi construct and a GAL4 driver line that expresses GAL4 in the tissue of interest (e.g., a ubiquitous driver like Actin-GAL4 or a fat body-specific driver like cg-GAL4).

-

Crosses: Cross the UAS-Atg3-RNAi flies with the GAL4 driver line.

-

Progeny Analysis: Analyze the F1 progeny carrying both the UAS-RNAi construct and the GAL4 driver for the desired phenotype. For Atg3, this would include assessing developmental defects, survival rates, and the ability to induce autophagy upon starvation.

-

Starvation-Induced Autophagy Assay:

-

Collect third-instar larvae from the cross.

-

Wash the larvae and transfer them to a vial containing a filter paper soaked in 20% sucrose (B13894) solution for 3-4 hours to induce starvation.

-

Dissect the fat bodies from both starved and fed control larvae.

-

Fix and stain the fat bodies for markers of autophagy, such as LysoTracker Red and antibodies against Atg8a.

-

RNAi in S2 Cells:

-

dsRNA Synthesis: Synthesize double-stranded RNA (dsRNA) targeting the Atg3 gene using in vitro transcription kits from a PCR-generated template with T7 promoter sequences at both ends.

-

Cell Culture: Culture Drosophila S2 cells in Schneider's medium supplemented with 10% fetal bovine serum.

-

Transfection: Seed S2 cells in a 6-well plate and transfect them with the Atg3 dsRNA using a suitable transfection reagent.

-

Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of the Atg3 transcript.

-

Analysis: Harvest the cells to analyze the efficiency of the knockdown by RT-qPCR or Western blot. Functional assays, such as monitoring Atg8a lipidation upon starvation, can then be performed.

Western Blot Analysis of Atg8a Lipidation

This method is used to quantify the level of autophagic activity by detecting the lipidated form of Atg8a (Atg8a-II), which migrates faster than the non-lipidated form (Atg8a-I) on an SDS-PAGE gel.

-

Sample Preparation: Homogenize Drosophila larvae, specific tissues, or S2 cells in a lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on a high-percentage polyacrylamide gel (e.g., 15%) to resolve Atg8a-I and Atg8a-II.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody against Drosophila Atg8a.

-

Incubate with a secondary antibody conjugated to HRP.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Quantification: Densitometry can be used to quantify the ratio of Atg8a-II to Atg8a-I or to a loading control like tubulin. In Atg3 knockdown samples, a significant reduction or complete absence of the Atg8a-II band is expected.

Immunoprecipitation to Study Protein Interactions

Immunoprecipitation can be used to investigate the interaction between Atg3 and other proteins in the autophagy pathway, such as Atg7 and Atg8a.

-

Lysate Preparation: Prepare lysates from Drosophila tissues or cells expressing tagged versions of the proteins of interest (e.g., FLAG-Atg3 and HA-Atg7) in a non-denaturing lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G agarose (B213101) beads.

-

Incubate the lysate with an antibody against one of the tagged proteins (e.g., anti-FLAG antibody).

-

Add protein A/G agarose beads to pull down the antibody-protein complex.

-

Wash the beads extensively to remove non-specific binding proteins.

-

-

Elution and Analysis: Elute the protein complexes from the beads and analyze the co-immunoprecipitated proteins by Western blotting using an antibody against the other tagged protein (e.g., anti-HA antibody).

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the Atg8a conjugation pathway and a typical experimental workflow for studying Atg3 function.

Conclusion and Future Directions

The Drosophila homolog of the yeast this compound gene, Atg3, is an indispensable component of the core autophagy machinery. Its role as an E2-like enzyme in the Atg8a conjugation pathway is critical for autophagosome biogenesis and, consequently, for organismal development and cellular homeostasis. The genetic tractability of Drosophila melanogaster provides a powerful in vivo system to further dissect the regulation of Atg3 activity and its role in various physiological and pathological contexts.

Future research should aim to identify and characterize the upstream regulators of Atg3 expression and activity. Moreover, exploring the potential for tissue-specific functions of Atg3 beyond its canonical role in autophagy could reveal novel biological insights. From a drug development perspective, understanding the precise mechanisms of Atg3 function and regulation may offer new therapeutic targets for diseases where autophagy is dysregulated, such as neurodegenerative disorders and cancer. The continued use of the Drosophila model, in conjunction with the experimental approaches outlined in this guide, will undoubtedly be instrumental in these future endeavors.

References

- 1. The Drosophila homolog of this compound is essential for autophagy and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Survival Analysis of Life Span Quantitative Trait Loci in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Autophagy in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Localization of the Aut1/Atg3 Protein

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular localization of the Aut1 protein, now more commonly known as Autophagy-related protein 3 (Atg3). We will delve into its critical role in the molecular machinery of autophagy, summarize key findings on its subcellular distribution, and provide detailed experimental protocols for its study.

Introduction to this compound/Atg3 and its Function

This compound/Atg3 is a key enzyme in the autophagy pathway, a fundamental cellular process for the degradation and recycling of cellular components. This process is conserved from yeast to humans and is essential for cellular homeostasis, adaptation to stress, and the removal of damaged organelles and protein aggregates. In the yeast Saccharomyces cerevisiae, the this compound gene was identified as essential for autophagocytosis, the bulk transport of cytoplasmic material to the vacuole for degradation[1][2]. Subsequent research revealed that this compound is identical to Apg3, and the protein is now uniformly designated as Atg3[3].

Atg3 functions as an E2-like conjugating enzyme in a ubiquitin-like system that is central to the formation of the autophagosome, the double-membraned vesicle that sequesters cytoplasmic cargo. Specifically, Atg3 catalyzes the covalent attachment of Atg8 (the yeast homolog of mammalian LC3) to the lipid phosphatidylethanolamine (B1630911) (PE) on the growing autophagosomal membrane, a process known as Atg8 lipidation[3][4]. This lipidation is crucial for the expansion and closure of the autophagosome.

Cellular Localization of this compound/Atg3

Subcellular fractionation studies in Saccharomyces cerevisiae have demonstrated that this compound/Atg3 is predominantly a soluble, cytosolic protein. However, its function necessitates a dynamic association with membranes during autophagy.

During the induction of autophagy, Atg3 transiently localizes to the pre-autophagosomal structure (PAS), which is the primary site of autophagosome formation in yeast. At the PAS, Atg3 facilitates the lipidation of Atg8 on the isolation membrane (also known as the phagophore), the precursor to the mature autophagosome. This transient localization is a critical step in the execution of its enzymatic function. Once the autophagosome is formed, Atg3 is not a stable component of the completed vesicle.

Quantitative Distribution of this compound/Atg3

| Cellular Compartment | Localization of this compound/Atg3 | Evidence |

| Cytosol | Predominant | Subcellular fractionation shows this compound/Atg3 in the high-speed supernatant (S100) fraction. |

| Pre-autophagosomal Structure (PAS) / Isolation Membrane | Transient | Colocalization studies with PAS markers like Atg8 show transient dot-like structures during autophagy induction. |

| Mature Autophagosome | Absent | Studies indicate that Atg3 is not a component of the completed autophagosome. |

| Vacuole | Absent | As a cytosolic enzyme involved in an early step of autophagy, it is not targeted for vacuolar degradation as part of the core machinery. |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound/Atg3 localization. Below are protocols for key experiments.

Subcellular Fractionation of Yeast Cells to Determine this compound/Atg3 Localization

This protocol is adapted from established methods for yeast subcellular fractionation and is suitable for determining the relative distribution of this compound/Atg3 between soluble and membrane-associated fractions.

Materials:

-

Yeast strain expressing tagged or endogenous this compound/Atg3.

-

Spheroplasting Buffer: 1.2 M sorbitol, 50 mM KPi, pH 7.5, 10 mM DTT.

-

Zymolyase solution: Zymolyase-20T in spheroplasting buffer.

-

Lysis Buffer: 20 mM HEPES-KOH, pH 7.4, 50 mM KOAc, 2 mM EDTA, 1 mM DTT, and protease inhibitors.

-

Centrifuge capable of speeds up to 100,000 x g.

Procedure:

-

Grow yeast cells to mid-log phase in appropriate media. To induce autophagy, cells can be shifted to a nitrogen-starvation medium (e.g., SD-N) for 2-4 hours.

-

Harvest cells by centrifugation and wash with distilled water.

-

Resuspend the cell pellet in Spheroplasting Buffer and treat with Zymolyase to digest the cell wall and generate spheroplasts. Monitor spheroplast formation by osmotic lysis in water.

-

Gently harvest the spheroplasts by low-speed centrifugation and wash with Spheroplasting Buffer without DTT.

-

Lyse the spheroplasts by resuspending them in ice-cold Lysis Buffer and homogenizing with a Dounce homogenizer.

-

Perform a low-speed centrifugation (e.g., 500 x g for 5 minutes) to pellet unlysed cells and debris. This is the P5 fraction.

-

Transfer the supernatant (total lysate) to a new tube and perform a medium-speed centrifugation (e.g., 13,000 x g for 15 minutes) to pellet larger organelles like mitochondria, vacuoles, and ER fragments. This pellet is the P13 fraction. The supernatant is the S13 fraction.

-

Transfer the S13 supernatant to an ultracentrifuge tube and perform a high-speed centrifugation (e.g., 100,000 x g for 1 hour) to pellet smaller vesicles and ribosomes. This pellet is the P100 fraction, and the supernatant is the S100 fraction, which represents the cytosol.

-

Analyze all fractions (P5, P13, P100, and S100) by SDS-PAGE and immunoblotting using an antibody specific for this compound/Atg3. Use marker proteins for different cellular compartments (e.g., Pgk1 for cytosol, Dpm1 for ER, Por1 for mitochondria) to assess the purity of the fractions.

Indirect Immunofluorescence for Visualization of this compound/Atg3 in Yeast

This protocol allows for the microscopic visualization of this compound/Atg3 within the cellular context.

Materials:

-

Yeast cells expressing this compound/Atg3 (preferably an epitope-tagged version for higher specificity).

-

Fixation Solution: 4% formaldehyde (B43269) in 100 mM KPi, pH 6.5.

-

Spheroplasting Buffer: 1.2 M sorbitol, 50 mM KPi, pH 7.5.

-

Permeabilization Solution: Spheroplasting buffer with 1% Triton X-100.

-

Primary antibody against this compound/Atg3 or the epitope tag.

-

Fluorescently labeled secondary antibody.

-

Mounting medium with DAPI for nuclear staining.

Procedure:

-

Grow yeast cells as described in the fractionation protocol.

-

Fix the cells by adding formaldehyde directly to the culture medium and incubating for 45-60 minutes.

-

Wash the fixed cells with Spheroplasting Buffer.

-

Resuspend the cells in Spheroplasting Buffer containing Zymolyase to digest the cell wall.

-

Gently wash the resulting spheroplasts and adhere them to poly-L-lysine coated slides.

-

Permeabilize the cells with Permeabilization Solution.

-

Block non-specific antibody binding by incubating with a blocking solution (e.g., PBS with 1% BSA).

-

Incubate with the primary antibody diluted in blocking solution.

-

Wash the slides with blocking solution.

-

Incubate with the fluorescently labeled secondary antibody.

-

Wash the slides and mount with a mounting medium containing DAPI.

-

Visualize the cells using a fluorescence microscope.

Signaling Pathways and Molecular Interactions

The function of this compound/Atg3 is tightly regulated within the broader autophagy signaling network. Its primary role is in the Atg8 conjugation cascade.

Atg8 Lipidation Pathway

The core function of this compound/Atg3 is its participation in the ubiquitin-like conjugation system that leads to the lipidation of Atg8. This pathway is essential for the formation of the autophagosome.

Caption: The Atg8 lipidation pathway involving this compound/Atg3.

This pathway is initiated by the E1-like enzyme Atg7, which activates Atg8 in an ATP-dependent manner. Activated Atg8 is then transferred to the catalytic cysteine of Atg3. Finally, with the assistance of the E3-like complex Atg12-Atg5-Atg16, Atg3 catalyzes the formation of an amide bond between the C-terminal glycine (B1666218) of Atg8 and the head group of phosphatidylethanolamine (PE) on the isolation membrane. The Atg12-Atg5-Atg16 complex is thought to specify the site of Atg8 lipidation and enhance the efficiency of the reaction.

Key Interaction Partners of this compound/Atg3

The function of this compound/Atg3 is defined by its interactions with other core autophagy proteins.

Caption: Key protein interactions of this compound/Atg3.

-

Atg7: As the E1-like enzyme, Atg7 directly interacts with Atg3 to transfer the activated Atg8 molecule.

-

Atg8: Atg3 forms a transient thioester bond with its substrate, Atg8. Additionally, a non-covalent interaction between an Atg8-family interacting motif (AIM) in Atg3 and Atg8 itself is crucial for the efficient transfer of Atg8 to PE, particularly in the context of the selective Cytoplasm-to-vacuole targeting (Cvt) pathway.

-

Atg12: Atg3 interacts with Atg12, which is part of the Atg12-Atg5-Atg16 E3-like complex. This interaction is thought to correctly position Atg3 on the membrane and allosterically activate it for efficient Atg8 lipidation.

-

Atg19: In the Cvt pathway, the receptor Atg19 binds to the cargo (precursor Ape1) and to Atg8. The AIM-mediated interaction between Atg3 and Atg8 is thought to be important for the lipidation of Atg19-bound Atg8.

Experimental Workflow for Studying this compound/Atg3 Localization

A typical workflow to investigate the cellular localization of this compound/Atg3 would involve a combination of biochemical and imaging techniques.

Caption: Workflow for this compound/Atg3 localization studies.

This workflow begins with yeast cell culture, followed by two parallel experimental arms. The biochemical arm involves subcellular fractionation to separate cellular components, followed by immunoblotting to detect this compound/Atg3 in different fractions. The imaging arm uses fluorescence microscopy to visualize the protein's location within the cell, often in conjunction with markers for specific organelles or structures to determine co-localization. The combination of these approaches provides a robust understanding of the protein's subcellular distribution.

Conclusion

This compound/Atg3 is a predominantly cytosolic protein that plays a vital and dynamic role in autophagy. Its function as an E2-like enzyme requires its transient recruitment to the pre-autophagosomal structure, where it catalyzes the essential Atg8-PE conjugation reaction. The study of its cellular localization is critical to understanding the molecular mechanisms of autophagosome formation. The experimental approaches outlined in this guide provide a framework for researchers to further investigate the intricate regulation and dynamic localization of this key autophagy-related protein.

References

- 1. A protocol for the subcellular fractionation of Saccharomyces cerevisiae using nitrogen cavitation and density gradient centrifugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visualization of Atg3 during Autophagosome Formation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation and targeting of ATG8 protein lipidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atg3 promotes Atg8 lipidation via altering lipid diffusion and rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Initial Characterization of the AUT1 Gene Product

Authored for: Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cytoplasmic components. This catabolic pathway is crucial for maintaining cellular homeostasis, responding to nutrient starvation, and eliminating damaged organelles and protein aggregates.[1] The initial characterization of the genes governing this process has been pivotal to our understanding of its molecular mechanisms. In the yeast Saccharomyces cerevisiae, a key player in the initiation of autophagy was first identified through genetic screens and named Autophagy-related 1 (AUT1).[2][3] This gene is now systematically known as ATG1.[4]

The this compound/ATG1 gene encodes a serine/threonine protein kinase that acts as a central regulator in the autophagy signaling cascade.[5] It is the most upstream kinase in the core autophagy machinery, functioning as a hub for integrating nutrient status signals to control the induction of autophagy. This technical guide provides a comprehensive overview of the initial characterization of the this compound/Atg1 protein, detailing the key experiments that elucidated its function, the quantitative data derived from these studies, and the signaling pathways in which it participates.

Core Findings from the Initial Characterization of this compound/Atg1

The initial studies of the this compound gene product established its essential role in autophagy through a series of genetic and biochemical analyses. These investigations revealed that this compound is a 36 kDa protein, encoded by a gene on chromosome XIV, that is indispensable for the autophagic process.

Phenotypic Characterization of this compoundΔ Mutants

Deletion of the this compound gene provided the most direct evidence of its function. The resulting this compoundΔ null mutants exhibited a clear set of phenotypes directly linked to a loss of autophagic capability.

| Phenotypic Trait | Wild-Type (this compound) | Deletion Mutant (this compoundΔ) | Reference |

| Autophagic Body Accumulation | Present under starvation | Absent | |

| Survival under Nitrogen Starvation | High | Significantly decreased | |

| Sporulation (in diploid cells) | Efficient | Completely blocked | |

| Cytoplasm-to-Vacuole Transport (Cvt) of Aminopeptidase I | Functional | Blocked |

These findings demonstrated that this compound is critical for the bulk transport of cytoplasmic material to the vacuole under starvation conditions and for specific cargo transport, as seen with the Cvt pathway. Importantly, the deletion of this compound did not affect other major cellular trafficking pathways such as secretion or endocytosis, highlighting its specific role in autophagy.

Biochemical Function: A Serine/Threonine Kinase

The this compound protein was identified as a serine/threonine kinase, and its enzymatic activity is crucial for its function in autophagy. The kinase activity of this compound is upregulated during starvation, a condition that robustly induces autophagy. This activity is dependent on its interaction with other Atg proteins, particularly Atg13 and Atg17. Autophosphorylation of this compound is also a key regulatory step, with phosphorylation of threonine 226 in the activation loop being essential for its kinase activity and the induction of autophagy.

| Biochemical Property | Observation | Reference |

| Enzymatic Activity | Serine/Threonine Protein Kinase | |

| Regulation by Nutrient Status | Kinase activity increases upon starvation | |

| Key Regulatory Interaction | Requires Atg13 and Atg17 for full activity | |

| Autophosphorylation | Phosphorylation of T226 is required for activity |

Signaling Pathways and Molecular Interactions

This compound/Atg1 functions at the apex of the autophagy initiation pathway, integrating signals from nutrient-sensing kinases like TORC1 and PKA. Under nutrient-rich conditions, TORC1 is active and phosphorylates Atg13, which prevents the formation of the Atg1 complex and thus inhibits autophagy. Upon starvation, TORC1 is inactivated, leading to the dephosphorylation of Atg13 and the assembly of the Atg1 kinase complex, which then initiates the formation of the autophagosome.

The core Atg1 complex in yeast consists of Atg1, Atg13, Atg17, Atg29, and Atg31. The assembly of this complex at the pre-autophagosomal structure (PAS) is a critical step in initiating autophagy.

Experimental Protocols

Detailed methodologies were essential for the initial characterization of the this compound/Atg1 gene product. Below are summaries of the key experimental protocols.

Gene Disruption in S. cerevisiae

The one-step gene disruption method was used to create the this compoundΔ null mutant. This technique relies on homologous recombination to replace the target gene with a selectable marker.

Protocol Outline:

-

Primer Design: Design PCR primers with two regions: one that anneals to a selectable marker gene (e.g., URA3) and another that is homologous to the regions flanking the this compound open reading frame.

-

PCR Amplification: Perform PCR using these primers and a plasmid containing the selectable marker as a template. This generates a linear DNA fragment of the marker gene flanked by sequences homologous to the this compound locus.

-

Yeast Transformation: Introduce the purified PCR product into wild-type yeast cells using a standard transformation protocol (e.g., lithium acetate (B1210297) method).

-

Selection: Plate the transformed cells on media lacking the nutrient corresponding to the selectable marker (e.g., uracil (B121893) for URA3). Only cells that have integrated the marker will grow.

-

Verification: Confirm the correct integration and deletion of the this compound gene in the selected colonies by analytical PCR or Southern blotting.

Immunofluorescence Microscopy for Protein Localization

To determine the subcellular localization of the this compound protein, immunofluorescence microscopy was employed.

Protocol Outline:

-

Cell Growth and Fixation: Grow yeast cells to the mid-log phase and fix them with formaldehyde (B43269) to preserve cellular structures.

-

Spheroplasting: Remove the yeast cell wall by treating the cells with enzymes like zymolyase to allow antibody penetration.

-

Permeabilization: Permeabilize the cell membrane using methanol (B129727) and acetone (B3395972) to facilitate antibody entry into the cytoplasm.

-

Antibody Staining:

-

Incubate the cells with a primary antibody specific to the this compound protein.

-

Wash away unbound primary antibody.

-

Incubate with a secondary antibody conjugated to a fluorescent dye that recognizes the primary antibody.

-

-

Mounting and Visualization: Mount the stained cells on a microscope slide and visualize the localization of the fluorescent signal using a fluorescence microscope.

Initial studies using such methods revealed that Atg1 localizes to the pre-autophagosomal structure (PAS), the site of autophagosome formation, particularly under starvation conditions.

In Vitro Kinase Assay

To confirm the kinase activity of this compound, in vitro kinase assays are performed using purified components.

Protocol Outline:

-

Protein Purification: Purify recombinant this compound protein (and its regulatory partners like Atg13) from an expression system (e.g., E. coli or insect cells).

-

Reaction Setup: In a reaction buffer containing MgCl2, mix the purified this compound kinase, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific substrate if known), and radiolabeled ATP (e.g., [γ-³²P]ATP).

-

Kinase Reaction: Initiate the reaction by adding the ATP mixture and incubate at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a membrane or dry the gel.

-

Detect the incorporation of the radiolabeled phosphate (B84403) into the substrate using autoradiography or phosphorimaging.

-

These assays demonstrated that this compound possesses intrinsic kinase activity that is enhanced in the presence of its binding partners.

Conclusion

The initial characterization of the this compound gene product, now known as Atg1, was a landmark in the field of autophagy research. Through a combination of genetic, cell biology, and biochemical approaches, its fundamental role as a serine/threonine kinase that governs the initiation of autophagy was established. The phenotypic analysis of this compoundΔ mutants unequivocally demonstrated its necessity for survival under starvation and for the cytoplasm-to-vacuole transport pathways. Elucidation of its position in signaling pathways, downstream of nutrient sensors like TORC1, provided a molecular link between the cell's nutritional state and the activation of this critical catabolic process. The experimental frameworks detailed in this guide not only illuminated the function of this compound/Atg1 but also laid the groundwork for decades of subsequent research into the intricate molecular machinery of autophagy.

References

- 1. How the Atg1 complex assembles to initiate autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a gene essential for autophagocytosis in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a gene essential for autophagocytosis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATG1 | SGD [yeastgenome.org]

- 5. Atg1 - Wikipedia [en.wikipedia.org]

AUT1/ATG3: A Core Component of the Starvation-Induced Autophagy Machinery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a highly conserved catabolic process crucial for cellular homeostasis, allowing cells to degrade and recycle cytoplasmic components in response to stressors like nutrient starvation.[1][2][3] A family of autophagy-related (ATG) genes orchestrates the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with the lysosome for degradation. Central to this process is the ubiquitin-like protein ATG8 (and its mammalian homologues, the LC3/GABARAP family) and its conjugation to the lipid phosphatidylethanolamine (B1630911) (PE) on the autophagosomal membrane. This lipidation event is critical for phagophore elongation and maturation. The protein originally identified as AUT1, now known as Autophagy-related protein 3 (ATG3), is a key enzyme in this conjugation system.[3] This technical guide provides a detailed overview of the role of ATG3 in starvation-induced autophagy, focusing on its molecular function, regulatory pathways, and the experimental methodologies used to study it.

The Molecular Function of ATG3: An E2-like Enzyme in a Ubiquitin-like Conjugation System

ATG3 functions as an E2-like conjugating enzyme in the ATG8 conjugation cascade.[4] This system is analogous to the well-characterized ubiquitination pathway and involves a sequential series of enzymatic reactions:

-

Activation (E1-like activity): The process begins with the E1-like activating enzyme, ATG7. ATG7 adenylates the C-terminal glycine (B1666218) of a processed form of ATG8 (LC3-I in mammals) in an ATP-dependent manner. This is followed by the formation of a high-energy thioester bond between ATG7's catalytic cysteine and ATG8.

-

Conjugation (E2-like activity): The activated ATG8 is then transferred from ATG7 to the catalytic cysteine of ATG3, forming a new thioester-linked ATG3-ATG8 intermediate. Structurally, ATG3 possesses a core α/β-fold that is topologically similar to canonical E2 enzymes, but with unique insertions that are critical for its specific function. One region is responsible for binding to ATG7, while another protruding α-helical structure binds to ATG8.

-

Ligation (E3-like activity): The final step is the covalent attachment of ATG8 to the amino group of PE. This reaction is greatly facilitated by the ATG12-ATG5-ATG16L1 complex, which acts as an E3-like ligase. This complex is thought to specify the site of lipidation and enhance the efficiency of the transfer of ATG8 from ATG3 to PE on the expanding phagophore membrane.

The crystal structure of Saccharomyces cerevisiae Atg3 has provided significant insights into its function. It reveals a binding site near the catalytic cysteine that is thought to accommodate the phosphate (B84403) moiety of PE, positioning it for nucleophilic attack on the ATG3-ATG8 thioester bond.

Signaling Pathways Regulating ATG3 in Starvation-Induced Autophagy

The induction of autophagy under starvation conditions is primarily regulated by nutrient-sensing kinases like mTORC1 and AMPK. While direct regulation of ATG3 by these master regulators is not extensively documented, they control the initiation of autophagy upstream of ATG3's function.

-

mTORC1 Inhibition: Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inhibiting the ULK1 complex (the mammalian homolog of the yeast Atg1 complex). During starvation, mTORC1 is inactivated, leading to the dephosphorylation and activation of the ULK1 complex, which then initiates the formation of the autophagosome.

-

AMPK Activation: Conversely, low energy states (high AMP/ATP ratio) activate AMPK, which promotes autophagy both by inhibiting mTORC1 and by directly phosphorylating and activating components of the autophagy machinery, including the ULK1 complex.

While the primary regulation occurs at the initiation stage, there is evidence for more direct modulation of the conjugation machinery:

-

Transcriptional Regulation: The expression of ATG3 can be regulated by various factors. For instance, miR-495 has been shown to target ATG3 mRNA and inhibit its translation, thereby suppressing starvation-induced autophagy.

-

Post-Translational Modifications: In yeast, acetylation of Atg3 on lysines 19 and 48 has been shown to positively regulate autophagy by promoting the formation of the Atg3-Atg8 conjugate. This acetylation is transiently increased upon starvation.

-

Caspase-mediated Cleavage: ATG3 can be cleaved by caspase-8, providing a direct link between apoptosis and autophagy. This cleavage inactivates ATG3 and inhibits autophagy during receptor-mediated cell death.

Below is a diagram illustrating the core ATG8 conjugation pathway and its regulation.

Quantitative Data on ATG3 Interactions and Function

While extensive kinetic data is often study-specific, some key interactions have been quantified, highlighting the affinities within the conjugation machinery.

| Interacting Proteins | Method | Dissociation Constant (KD) | Organism/System |

| ATG3FR - ATG12~ATG5 | Isothermal Titration Calorimetry (ITC) | 41 nM | Human |

| ATG3FR - unconjugated ATG12 | Isothermal Titration Calorimetry (ITC) | 94 nM | Human |

ATG3FR refers to the flexible region of ATG3 responsible for the interaction.

These values indicate a high-affinity interaction between ATG3 and the ATG12-containing E3-like complex, which is crucial for the efficient transfer of ATG8 to PE.

Experimental Protocols for Studying ATG3 Function

A variety of in vitro and in vivo methods are employed to investigate the role of ATG3 in autophagy.

1. In Vitro ATG8 Lipidation Assay

This assay reconstitutes the ATG8 conjugation machinery in a test tube to directly assess the enzymatic activity of ATG3.

Objective: To measure the formation of ATG8-PE conjugate in the presence of purified ATG proteins and synthetic liposomes.

Materials:

-

Purified recombinant proteins: ATG7 (E1), ATG3 (E2), ATG8 (e.g., LC3B), and the ATG12-ATG5-ATG16L1 complex (E3).

-

Small unilamellar vesicles (SUVs) or giant unilamellar vesicles (GUVs) containing phosphatidylethanolamine (PE).

-

Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 1 mM DTT).

-

ATP and MgCl₂.

-

SDS-PAGE gels (often containing urea (B33335) to better separate lipidated and non-lipidated ATG8).

-

Coomassie stain or immunoblotting reagents for ATG8.

Methodology:

-

Prepare Liposomes: SUVs are typically prepared by sonication or extrusion of a lipid film containing a defined ratio of lipids (e.g., phosphatidylcholine and PE).

-

Set up the Reaction: In a microcentrifuge tube, combine the reaction buffer, ATP, MgCl₂, and the purified ATG proteins (ATG7, ATG3, ATG8). The reaction can be run with or without the ATG12-ATG5-ATG16L1 complex to assess its E3-like activity.

-

Initiate the Reaction: Add the PE-containing liposomes to the reaction mixture to start the lipidation process.

-

Incubate: Incubate the reaction at 30°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Stop the Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

-

Analyze Results: Separate the reaction products on an SDS-PAGE gel (a urea-SDS-PAGE system provides better resolution between ATG8-I and ATG8-II). Visualize the bands by Coomassie staining or by Western blotting for ATG8. The lipidated form, ATG8-PE (LC3-II), will migrate faster than the non-lipidated form (LC3-I).

A workflow for this assay is depicted below.

2. Monitoring Autophagic Flux in Cultured Cells

This method assesses the overall autophagic activity within a cell, which is dependent on the entire ATG machinery, including ATG3.

Objective: To measure the rate of degradation of autophagic substrates like LC3-II and p62.

Materials:

-

Cultured cells (e.g., HeLa, MEFs).

-

Nutrient-rich medium and starvation medium (e.g., Earle's Balanced Salt Solution, EBSS).

-

Lysosomal inhibitors (e.g., Bafilomycin A1, Chloroquine).

-

Lysis buffer.

-

Antibodies for Western blotting: anti-LC3, anti-p62/SQSTM1, and a loading control (e.g., anti-actin or anti-GAPDH).

Methodology:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Induce autophagy by replacing the nutrient-rich medium with starvation medium.

-

Lysosomal Inhibition: For a set of wells, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the starvation period. This will block the degradation of autophagosomes, causing LC3-II to accumulate.

-

Cell Lysis: Harvest the cells and prepare protein lysates.

-

Western Blotting: Perform Western blotting on the lysates. Probe the membrane with antibodies against LC3 and p62.

-

Analysis: Compare the amount of LC3-II in the absence and presence of the lysosomal inhibitor. Autophagic flux is represented by the difference in the amount of LC3-II between the inhibitor-treated and untreated samples. An increase in this difference upon starvation indicates an induction of autophagic flux. Similarly, a decrease in the levels of p62 upon starvation (which is prevented by lysosomal inhibitors) also indicates functional autophagic flux.

Conclusion and Future Directions

ATG3 is an indispensable E2-like enzyme at the core of the ATG8/LC3 conjugation system, a process fundamental to the elongation and closure of the autophagosome during starvation-induced autophagy. Its activity is tightly linked to the upstream E1-like enzyme ATG7 and the downstream E3-like complex ATG12-ATG5-ATG16L1. While the primary regulation of starvation-induced autophagy occurs at the level of the ULK1 complex, emerging evidence points to finer-tuning of the conjugation machinery through transcriptional control and post-translational modifications.

For drug development professionals, ATG3 represents a potential therapeutic target. Modulating its activity could either enhance autophagy for the clearance of protein aggregates in neurodegenerative diseases or inhibit it to sensitize cancer cells to therapy. Future research will likely focus on elucidating the precise mechanisms of ATG3 regulation in different cellular contexts and on the development of specific small-molecule modulators of its enzymatic activity. A deeper understanding of the structural dynamics of the ATG7-ATG3-ATG8 complex will be key to designing such targeted therapies.

References

An In-depth Technical Guide to the Domains of the Aut1/Atg3 Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aut1, also known as Atg3, is a crucial E2-like enzyme in the autophagy pathway in Saccharomyces cerevisiae (baker's yeast).[1][2][3] This protein plays a pivotal role in the lipidation of Atg8 (the yeast homolog of mammalian LC3), a process essential for the formation and expansion of the autophagosome.[1][4] Understanding the specific domains of this compound/Atg3 is critical for elucidating the molecular mechanisms of autophagy and for the development of potential therapeutic interventions targeting this pathway. This guide provides a detailed overview of the structural and functional domains of the yeast this compound/Atg3 protein, supported by experimental data and protocols.

Molecular Architecture and Domain Organization of this compound/Atg3

The yeast this compound/Atg3 protein is a 310-amino acid polypeptide with a molecular weight of approximately 35.9 kDa. Its structure is characterized by a catalytic core domain, typical of E2 enzymes, which is adorned with unique insertions that are critical for its specific function in the autophagy pathway. These insertions include a flexible region and a handle region, in addition to an N-terminal domain.

Domain Boundaries and Functions

The domains of this compound/Atg3 are organized as follows:

| Domain | Approximate Residue Boundaries | Description and Function |

| N-terminal Domain | 1-7 | This short region is involved in binding to phosphatidylethanolamine (B1630911) (PE) and is required for the conjugation of Atg8 to PE. |

| Flexible Region (FR) / Intrinsically Disordered Region (IDPR) | 83-163 | An unstructured and highly dynamic region that is essential for the interaction with the E1-like enzyme, Atg7. This region undergoes conformational changes upon binding to Atg7. |

| Catalytic Core | Flanking the FR | Possesses a canonical α/β fold similar to other E2 enzymes and contains the active site cysteine (Cys-234) which forms a thioester bond with Atg8. |

| Handle Region (HR) | 238-285 | A long α-helical structure that protrudes from the core. It contains an Atg8-interacting motif (AIM) and is responsible for non-covalent interaction with Atg8. |

| Atg8-Interacting Motif (AIM) | 270-273 | A conserved WEDL sequence within the Handle Region that mediates direct, non-covalent binding to Atg8. This interaction is crucial for the efficient transfer of Atg8 to PE. |

| C-terminal Domain | Near the C-terminus | Contains a highly conserved FLKF sequence motif and is thought to be a distinct binding region contributing to the stability of the autophagosome complex. |

Quantitative Data on this compound/Atg3 Interactions

| Interacting Partner | Method | Dissociation Constant (Kd) | Reference |

| Atg7 | Isothermal Titration Calorimetry (ITC) | 0.35 µM | |

| Atg7 N-terminal Domain (NTD) | Isothermal Titration Calorimetry (ITC) | 1.85 µM | |

| Atg7 NTD | Isothermal Titration Calorimetry (ITC) | 0.9 µM | |

| Atg3 Flexible Region peptide (residues 128-144) with Atg7 | Isothermal Titration Calorimetry (ITC) | 5.9 µM | |

| Atg3 Flexible Region peptide (residues 128-144) with Atg7 NTD | Isothermal Titration Calorimetry (ITC) | 6.3 µM | |

| Atg12-Atg5-Atg16N (E3-like complex) with Atg3 Flexible Region | Isothermal Titration Calorimetry (ITC) | 41 nM |

Note: The kinetic parameters (kcat and Km) for the E2-like activity of this compound/Atg3 in Atg8 lipidation are not consistently reported in the literature. The efficiency of the reaction is known to be significantly enhanced by the E3-like complex (Atg12-Atg5-Atg16).

Signaling Pathway: The Atg8 Conjugation System

This compound/Atg3 is a central component of the Atg8 conjugation system, which is analogous to ubiquitination. This pathway is essential for the lipidation of Atg8, enabling its association with the phagophore membrane.

Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

This protocol outlines the general steps to investigate the interaction between this compound/Atg3 and a protein of interest (e.g., Atg7 or Atg8) using the yeast two-hybrid system.

Detailed Methodology:

-

Vector Construction:

-